Superior CDK7 Selectivity vs. THZ1: No Activity Against CDK12/13
YKL-5-124 TFA is inactive against CDK12 and CDK13 at tested concentrations, whereas the widely used CDK7 inhibitor THZ1 is equipotent on CDKs 7, 12, and 13 [1]. This selectivity is further supported by >100-fold selectivity for CDK7 over CDK9 and CDK2 .
| Evidence Dimension | Kinase inhibition profile |
|---|---|
| Target Compound Data | YKL-5-124: no activity against CDK12/13 |
| Comparator Or Baseline | THZ1: equipotent on CDK7, CDK12, and CDK13 |
| Quantified Difference | YKL-5-124 is inactive on CDK12/13; THZ1 shows equipotent inhibition |
| Conditions | Biochemical kinase assays |
Why This Matters
This selectivity eliminates confounding CDK12/13-driven transcriptional effects, enabling unambiguous attribution of phenotype to CDK7 inhibition and reducing off-target toxicity risk in vivo.
- [1] Olson, C.M. et al. Development of a Selective CDK7 Covalent Inhibitor Reveals Predominant Cell-Cycle Phenotype. Cell Chemical Biology 26(6), 792-803.e10 (2019). View Source
